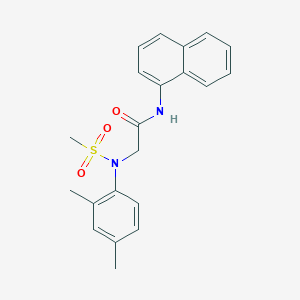
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, also known as DMS-10, is a compound that has gained attention in recent years due to its potential therapeutic applications in various diseases. It is a small molecule inhibitor that targets specific enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Mécanisme D'action
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide works by inhibiting specific enzymes and proteins in the body, leading to changes in biochemical and physiological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide are diverse and depend on the specific target of the compound. Some of the reported effects include:
- Reduction of inflammation
- Inhibition of cancer cell growth
- Inhibition of viral replication
- Modulation of immune system function
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has several advantages and limitations for use in lab experiments. Advantages include:
- Specificity: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide targets specific enzymes and proteins, allowing for precise modulation of biochemical and physiological processes.
- Versatility: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been shown to have a wide range of therapeutic applications, making it a valuable tool for studying various diseases.
- Low toxicity: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
Limitations include:
- Complexity: The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a complex process that requires specialized equipment and expertise in organic chemistry.
- Cost: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a relatively expensive compound, which may limit its use in certain experiments.
- Limited availability: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is not widely available, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, including:
- Further elucidation of the compound's mechanism of action: More research is needed to fully understand how N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide interacts with specific enzymes and proteins in the body.
- Development of new therapeutic applications: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has already shown promise as a therapeutic agent for various diseases, but more research is needed to explore its potential in other areas.
- Optimization of synthesis methods: The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a complex process that could potentially be optimized to reduce costs and increase availability.
- Development of analogs: Analog compounds of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide could potentially have improved therapeutic properties or reduced toxicity.
Méthodes De Synthèse
The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide involves several steps, including the preparation of starting materials, reaction with reagents, and purification of the final product. The exact details of the synthesis method are beyond the scope of this paper, but it should be noted that the process requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been the subject of several scientific studies, primarily focused on its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-11-12-20(16(2)13-15)23(27(3,25)26)14-21(24)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTNLUPHZMPIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)

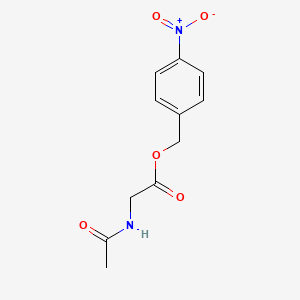
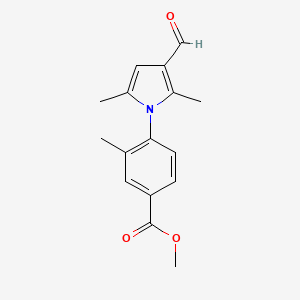
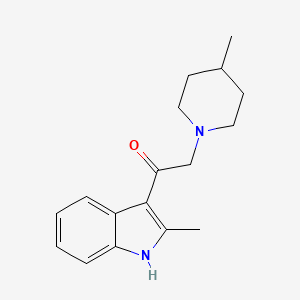
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
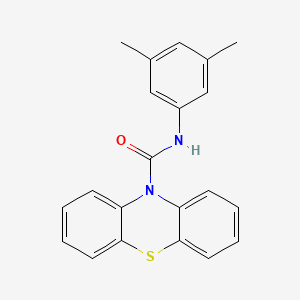

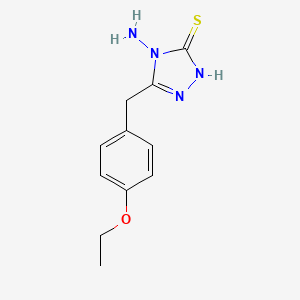
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)
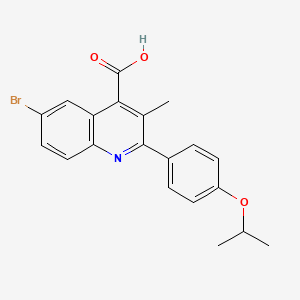
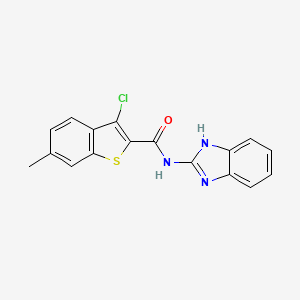
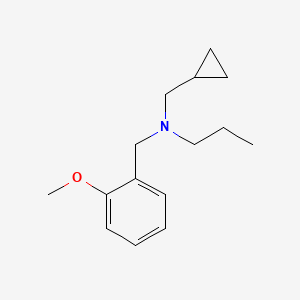
![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)